molecular formula C20H20F2O3 B12832949 (5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

(5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B12832949
M. Wt: 346.4 g/mol
InChI Key: OCIBCNHLIPIOMR-AEFFLSMTSA-N
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Description

(5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound that features a benzylfuran moiety linked to a cyclopropane carboxylate group This compound is notable for its unique structural characteristics, which include a difluoroethenyl group and a dimethylcyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting with the preparation of the benzylfuran moiety. This can be achieved through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization . The cyclopropane ring is then introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts . The difluoroethenyl group is incorporated through a halogenation reaction, followed by dehydrohalogenation to form the desired double bond .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and reduce environmental impact .

Scientific Research Applications

Chemistry

In chemistry, (5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential bioactivity. The benzylfuran moiety is known for its antimicrobial and anti-inflammatory properties, making this compound a candidate for drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its structural features suggest it may interact with specific biological targets, offering possibilities for the treatment of various diseases .

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The benzylfuran moiety can bind to enzymes or receptors, modulating their activity . The difluoroethenyl group may enhance the compound’s binding affinity and selectivity, while the cyclopropane ring provides structural rigidity, contributing to its overall bioactivity .

Properties

Molecular Formula

C20H20F2O3

Molecular Weight

346.4 g/mol

IUPAC Name

(5-benzylfuran-3-yl)methyl (1R,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C20H20F2O3/c1-20(2)16(10-17(21)22)18(20)19(23)25-12-14-9-15(24-11-14)8-13-6-4-3-5-7-13/h3-7,9-11,16,18H,8,12H2,1-2H3/t16-,18+/m1/s1

InChI Key

OCIBCNHLIPIOMR-AEFFLSMTSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C

Origin of Product

United States

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